Cas no 487-26-3 (Flavanone)

Flavanone structure
Flavanone structure
Nome del prodotto:Flavanone
Numero CAS:487-26-3
MF:C15H12O2
MW:224.2546
MDL:MFCD00006841
CID:82353
PubChem ID:10251

Flavanone Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Phenylchroman-4-one
    • 2,3-dihydro-2-phenyl-4h-1-benzopyran-4-on
    • 2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one
    • 2-Phenyl-4-chromanone
    • 4-Flavanone
    • 4H-1-Benzopyran-4-one,2,3-dihydro-2-phenyl-
    • dl-Flavanone
    • Flavanone
    • 2,3-Dihydro-2-Phenyl-4H-Benzopyran-4-One
    • 2-phenyl-2,3-dihydrochromen-4-one
    • FLAVANONE(P)
    • FLAVANONE(RG)
    • 2,3-Dihydroflavone
    • 2-phenyl-2,3-dihydro-4H-chromen-4-one
    • 2-Phenyl-chroman-4-one
    • 2-Phenylchromanone
    • rac-2-phenyl-3,4-dihydro-2H-chromen-4-one
    • (±)-Flavanone
    • 2-Phenyl-3,4-dihydro-2H-benzopyran-4-one
    • 2-Phenyl-3,4-dihydrobenzopyran-4-one
    • NSC 50393
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-2-phenyl-
    • 2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
    • MLS002667384
    • ZONYXWQDUYMKFB-UHFFFAOYSA-N
    • NSC50393
    • FLA
    • 487-26-3
    • MEGxp0_001684
    • SCHEMBL19745
    • Z57085783
    • NCGC00095802-02
    • FT-0668547
    • NSC-50393
    • SPBio_000189
    • EINECS 207-654-8
    • AKOS000120276
    • InChI=1/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2
    • (2RS)-2-Phenyl-2,3-dihydro-4H-1-benzopyran-4-one
    • KBioSS_000501
    • 2-Phenyl-2,3-dihydro-4H-chromen-4-one #
    • BRN 0183227
    • Spectrum5_000491
    • AKOS016040110
    • FT-0618436
    • MLS002207195
    • GTPL408
    • Spectrum3_000174
    • FLAVANONE, (+/-)-
    • KBioGR_002111
    • KBio3_001167
    • SpecPlus_000724
    • L000786
    • SMR001306759
    • F19539
    • KBio1_001764
    • MFCD00006841
    • NCGC00095802-03
    • HY-N7128
    • F0255
    • NCGC00095802-01
    • SY049235
    • flavan-4-one
    • BRD-A07824748-001-03-4
    • AM10046
    • ACon1_002246
    • EU-0012871
    • NS00007587
    • Propafenone Hydrochloride Imp. H (EP); Propafenone Imp. H (EP); (2RS)-2-Phenyl-2,3-dihydro-4H-1-benzopyran-4-one; Propafenone Hydrochloride Impurity H; Propafenone Impurity H
    • AS-48159
    • SR-01000500943
    • KBio2_003069
    • (+/-)-flavanone
    • EN300-17915
    • PROPAFENONE HYDROCHLORIDE IMPURITY H [EP IMPURITY]
    • BSPBio_001667
    • 2-phenyl-2
    • Spectrum2_000205
    • BDBM50051358
    • KBio2_000501
    • Propafenone IMpurity H (EP/BP/USP)
    • 4H-1-Benzopyran-4-one,3-dihydro-2-phenyl-
    • Flavone, 2,3-dihydro-
    • Flavanone, 98%
    • CCG-21177
    • KBio2_005637
    • UNII-WX22P730FB
    • Spectrum4_001646
    • s3679
    • FLAVANONE (3,3-D2)
    • C00766
    • DTXSID9022318
    • DivK1c_006820
    • Oprea1_401736
    • NCI60_004213
    • CHEMBL274318
    • SPECTRUM200343
    • CS-0030762
    • WX22P730FB
    • F4C11F5A-DFFA-4E0E-BCC9-2FD60204B2DD
    • SR-01000500943-1
    • Q27077305
    • ZONYXWQDUYMKFB-UHFFFAOYSA-
    • 5-17-10-00480 (Beilstein Handbook Reference)
    • Spectrum_000081
    • BRD-A07824748-001-02-6
    • NCGC00095802-05
    • CHEBI:5070
    • DTXCID302318
    • Flavanone-d5
    • PROPAFENONE HYDROCHLORIDE IMPURITY H (EP IMPURITY)
    • STL373060
    • a flavanone
    • phenylchroman-4-one
    • DA-53215
    • (+-)-flavanone
    • BBL027613
    • (2R)-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
    • MDL: MFCD00006841
    • Inchi: 1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2
    • Chiave InChI: ZONYXWQDUYMKFB-UHFFFAOYSA-N
    • Sorrisi: O1C2=C([H])C([H])=C([H])C([H])=C2C(C([H])([H])C1([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O
    • BRN: 0183227

Proprietà calcolate

  • Massa esatta: 224.08400
  • Massa monoisotopica: 224.084
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 1
  • Complessità: 281
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • Superficie polare topologica: 26.3
  • XLogP3: 3.2

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 0.90 g/cm3
  • Punto di fusione: 75.0 to 78.0 deg-C
  • Punto di ebollizione: 305.66°C (rough estimate)
  • Punto di infiammabilità: 181.9 °C
  • Indice di rifrazione: 1.4360 (estimate)
  • Solubilità: Quasi insolubile (0,013 g/l) (25°C),
  • PSA: 26.30000
  • LogP: 3.39310
  • Pressione di vapore: 0.0±0.9 mmHg at 25°C
  • Solubilità: Non determinato

Flavanone Informazioni sulla sicurezza

Flavanone Dati doganali

  • CODICE SA:29329900

Flavanone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Apollo Scientific
OR1157-100g
Flavanone
487-26-3
100g
£130.00 2025-02-19
Enamine
EN300-17915-0.1g
2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
487-26-3 98%
0.1g
$19.0 2023-09-19
Enamine
EN300-17915-25.0g
2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
487-26-3 98%
25g
$203.0 2023-06-08
MedChemExpress
HY-N7128-10mM*1 mL in DMSO
Flavanone
487-26-3 99.84%
10mM*1 mL in DMSO
¥110 2024-05-22
Alichem
A019111186-500g
2-Phenylchroman-4-one
487-26-3 95%
500g
920.11 USD 2021-06-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0530-500 mg
Flavanone
487-26-3 99.95%
500MG
¥1463.00 2021-09-23
TRC
F371100-1g
Flavanone
487-26-3
1g
$ 138.00 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
WN219-5g
Flavanone
487-26-3 98.0%(GC)
5g
¥254.0 2022-05-30
Chemenu
CM162672-500g
2-Phenylchroman-4-one
487-26-3 95%
500g
$852 2021-06-17
ChemScence
CS-0030762-100mg
Flavanone
487-26-3 99.94%
100mg
$50.0 2021-09-02

Flavanone Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:487-26-3)FLAVANONE
sfd1262
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta